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Compound of Interest

Compound Name: PCM19

Cat. No.: B1577075 Get Quote

These application notes provide detailed protocols for the culture and differentiation of the P19

mouse embryonal carcinoma cell line, a valuable model for studying cellular differentiation and

developmental biology.

Cell Line Characteristics
The P19 cell line is a pluripotent embryonal carcinoma cell line derived from a teratocarcinoma

induced in a C3H/He mouse.[1][2][3] These cells are characterized by their epithelial-like

morphology and their ability to differentiate into derivatives of all three embryonic germ layers.

[1][3] A key feature of P19 cells is their inducible differentiation into specific lineages; treatment

with retinoic acid (RA) prompts neuronal and glial differentiation, while exposure to dimethyl

sulfoxide (DMSO) leads to the formation of cardiac and skeletal muscle cells.[1][2][3][4]
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Characteristic Description

Organism Mus musculus (Mouse)

Tissue of Origin Embryonal Teratocarcinoma

Cell Type Embryonal Carcinoma

Morphology Epithelial-like

Karyotype Euploid, male (40, XY)[1]

Growth Properties Adherent[1][2]

Doubling Time Approximately 2 to 3 days[1]

Experimental Protocols
Standard P19 Cell Culture
This protocol outlines the routine maintenance of undifferentiated P19 cells.

Materials:

P19 Growth Medium (see table below)

0.25% Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), sterile

Tissue culture flasks or dishes

Humidified incubator (37°C, 5% CO₂)

P19 Growth Medium Formulation
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Component Concentration

Alpha Minimum Essential Medium (α-MEM) with

ribonucleosides and deoxyribonucleosides
Base Medium

Fetal Bovine Serum (FBS) 2.5% or 5%[2][5]

Calf Serum (CS) or Newborn Calf Serum 7.5%[2][5]

L-Glutamine 2 mM[2]

Non-Essential Amino Acids (NEAA) 1%[2]

Procedure:

Medium Equilibration: Pre-warm the complete growth medium to 37°C in a water bath. It is

also recommended to place the culture vessel with medium in the incubator for at least 15

minutes to allow for pH equilibration (7.0-7.6).

Cell Seeding: Seed cells at a density of 2-4 x 10,000 cells/cm².[2]

Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.[1][2][5]

Subculturing: Subculture the cells every 48 hours when they reach 70-80% confluency.[1][2]

Aspirate the old medium.

Wash the cell monolayer once with sterile PBS.

Add a minimal volume of 0.25% Trypsin-EDTA to cover the cells and incubate at 37°C for

5-15 minutes, or until cells detach.[5]

Neutralize the trypsin by adding 8-10 ml of complete growth medium.[5]

Gently pipette the cell suspension up and down to create a single-cell suspension.

Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed growth

medium.
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Split the cells at a ratio of 1:3 to 1:10.[1][2]

Workflow for Standard P19 Cell Culture

Standard P19 Cell Culture Workflow

Seed P19 cells
(2-4x10^4 cells/cm²)

Incubate at 37°C, 5% CO₂

Monitor for 70-80% confluency
(approx. 48 hours)

Subculture

Confluent

Wash with PBS

Add Trypsin-EDTA

Neutralize with growth medium

Centrifuge at 125 x g

Resuspend in fresh medium

Split cells (1:3 to 1:10)

Plate into new flasks

Continue culture
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Caption: Workflow for the routine subculture of P19 cells.

Neuronal Differentiation with Retinoic Acid (RA)
This protocol describes the induction of neuronal differentiation in P19 cells using retinoic acid.

Materials:

P19 cells

P19 Growth Medium

P19 Differentiation Medium (α-MEM, 5% FBS)[5]

All-trans-Retinoic Acid (RA), 1 µM final concentration[5]

Bacteriological-grade petri dishes

Tissue-culture treated dishes or flasks

Procedure:

Cell Aggregation:

Culture P19 cells to sub-confluency.

Trypsinize and resuspend the cells in P19 differentiation medium to form a single-cell

suspension.

Plate the cells at a density of 6 x 10⁴ cells/cm² into bacteriological-grade petri dishes

containing P19 differentiation medium supplemented with 1 µM RA.[5] This prevents

adherence and promotes the formation of embryoid bodies (EBs).

Incubate for 4 days at 37°C with 5% CO₂. Replace the medium with fresh RA-containing

differentiation medium after 2 days.[5]

Plating of Aggregates:
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After 4 days of aggregation, collect the EBs and transfer them to a conical tube.

Allow the EBs to settle by gravity.

Aspirate the supernatant and wash the EBs with PBS.

Resuspend the EBs in P19 growth medium.

Transfer the EB suspension to tissue-culture treated flasks or dishes and incubate at 37°C

with 5% CO₂ for 2 days.[5]

Neuronal Maturation:

After 2 days of adherence, remove the growth medium and replace it with P19

differentiation medium.

Incubate for 7-8 days, replacing half of the medium every 2 days to allow for the

maturation of neurons.[5]

Workflow for Neuronal Differentiation
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Neuronal Differentiation of P19 Cells

Sub-confluent P19 cells

Form embryoid bodies in
bacteriological dishes with 1 µM RA

(4 days)

Plate EBs onto tissue culture
treated dishes in growth medium

(2 days)

Culture in differentiation medium
(7-8 days)

Mature Neurons
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Caption: Workflow for inducing neuronal differentiation in P19 cells.

Cardiac Muscle Differentiation with DMSO
This protocol details the induction of cardiac muscle differentiation in P19 cells using DMSO.

Materials:

P19 cells

P19 Growth Medium

Dimethyl Sulfoxide (DMSO), 0.5% - 1.0% final concentration
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Bacteriological-grade petri dishes

Tissue-culture treated dishes or flasks

Procedure:

Cell Aggregation:

Follow the same procedure for cell aggregation as in the neuronal differentiation protocol,

but supplement the medium with 0.5% - 1.0% DMSO instead of RA.

Incubate for 4 days in suspension culture to form embryoid bodies.[6]

Plating of Aggregates:

After 4 days, plate the embryoid bodies onto tissue-culture treated dishes in P19 growth

medium without DMSO.

Differentiation and Observation:

Continue to culture the plated aggregates.

Beating clusters of cardiac muscle cells can typically be observed after a few days of

plating.[6]

Signaling Pathways in P19 Cell Differentiation
The differentiation of P19 cells is controlled by specific signaling pathways initiated by inducers

like retinoic acid and DMSO. While the complete signaling networks are complex, the initial

induction steps are well-defined.
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P19 Cell Differentiation Pathways

Undifferentiated P19 Cells
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Caption: Simplified diagram of P19 cell differentiation pathways.

Drug Response Assays
P19 cells can be utilized in drug screening and cytotoxicity assays. A general protocol for

assessing drug response using a cell viability assay (e.g., MTT assay) is provided below.

Principle: This protocol is based on the principle of measuring cell viability after exposure to a

drug. The MTT assay, for example, measures the metabolic activity of cells, which is generally

proportional to the number of viable cells.

Materials:

P19 cells

P19 Growth Medium

Drug of interest (with appropriate solvent)

96-well tissue culture plates
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Plate reader

Procedure:

Cell Seeding:

Trypsinize and count P19 cells.

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to

adhere overnight.

Drug Treatment:

Prepare serial dilutions of the drug of interest in P19 growth medium.

Remove the medium from the wells and replace it with the drug-containing medium.

Include appropriate controls (e.g., vehicle-only).

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

Cell Viability Assessment (MTT Assay):

After the incubation period, add MTT reagent to each well and incubate for 3-4 hours at

37°C.

During this time, viable cells will convert the yellow MTT into purple formazan crystals.

Add the solubilization buffer to each well to dissolve the formazan crystals.

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate

reader.

Data Analysis:
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Calculate the percentage of cell viability for each drug concentration relative to the

untreated control.

Plot the cell viability against the drug concentration to generate a dose-response curve

and determine the IC50 value (the concentration of the drug that inhibits 50% of cell

growth).

Workflow for a General Drug Response Assay
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General Drug Response Assay Workflow

Seed P19 cells in 96-well plate

Allow cells to adhere overnight

Treat with serial dilutions of drug

Incubate for desired time
(e.g., 24-72h)

Perform cell viability assay
(e.g., MTT)

Measure absorbance with plate reader

Analyze data and determine IC50
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Caption: A general workflow for assessing drug response in P19 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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